molecular formula C9H12BrNO2 B169739 Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 102236-53-3

Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B169739
M. Wt: 246.1 g/mol
InChI Key: CXUNLFYSTQMNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research for its unique chemical properties.

Mechanism Of Action

The mechanism of action of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is not well understood. However, it has been reported to possess antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Biochemical And Physiological Effects

Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is its versatility in scientific research. It can be used as a building block for the synthesis of various biologically active compounds. However, one of the limitations of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the research and development of Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate. One direction is to further investigate its antimicrobial and antifungal properties, as well as its potential as an anticancer agent. Another direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to improve its solubility in water and to develop new synthetic routes for its production.
In conclusion, Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate is a versatile chemical compound that has various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of various biologically active compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through a multistep process. The first step involves the reaction of 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with ethanol to give the desired ethyl ester.

Scientific Research Applications

Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate has been widely used in scientific research for various applications. It has been used as a building block in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of natural products, such as pyrrolomycins.

properties

IUPAC Name

ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUNLFYSTQMNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4,5-dimethyl-1H-pyrrole-2-carboxylate

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